molecular formula C9H10O3 B155009 2-(2-Methylphenoxy)acetic acid CAS No. 1878-49-5

2-(2-Methylphenoxy)acetic acid

Cat. No. B155009
CAS RN: 1878-49-5
M. Wt: 166.17 g/mol
InChI Key: QJVXBRUGKLCUMY-UHFFFAOYSA-N
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Description

2-(2-Methylphenoxy)acetic acid is a chemical compound that features a phenoxy group attached to an acetic acid moiety. The presence of a methyl group on the phenoxy ring distinguishes it from other phenoxyacetic acids. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and agriculture .

Synthesis Analysis

The synthesis of related phenoxyacetic acid derivatives often involves the reaction of substituted phenols with chloroacetic acids or their esters in the presence of a base, such as potassium carbonate. An example of this is the synthesis of 2-(2-nitrophenoxy)acetic acid, which uses 2-nitrophenol and methyl 2-chloroacetate as starting materials . Similarly, 2-(2-methylphenoxy)acetic acid can be synthesized through analogous methods, ensuring the presence of the methyl group on the phenol precursor.

Molecular Structure Analysis

The molecular structure of 2-(2-methylphenoxy)acetic acid has been characterized by X-ray diffraction, revealing dimeric hydrogen bonding involving the carboxylate groups of centrosymmetrically related pairs of molecules. This dimeric association is a common feature in the crystal structures of phenoxyacetic acids .

Chemical Reactions Analysis

Phenoxyacetic acids can undergo various chemical reactions, including esterification, amidation, and complexation with metals. For instance, the reaction of phenoxyacetic acids with thiosemicarbazide in the presence of phosphoryl chloride leads to the formation of 1,3,4-thiadiazole derivatives . These reactions are typically influenced by the substituents on the phenoxy ring, which can affect the reactivity and the types of products formed.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-methylphenoxy)acetic acid and its derivatives are influenced by the presence of functional groups and substituents. For example, the introduction of halogen substituents in the phenoxy ring can enhance the anti-inflammatory activity of the compounds . The crystal structures of these compounds can also provide insights into their potential interactions in biological systems, as seen in the study of various metal complexes of phenoxyacetic acids .

Scientific Research Applications

Environmental Monitoring and Analysis

2-(2-Methylphenoxy)acetic acid derivatives are extensively used in agricultural settings, primarily as herbicides. Due to their widespread use, there's a significant interest in monitoring their presence and concentration in environmental samples. Omidi et al. (2014) detailed the development of molecular imprinted polymer nanoparticles for the sensitive and selective trace determination of 4-Chloro-2-Methylphenoxy Acetic Acid in complex matrices, such as biological and environmental samples. This method showcased significant potential for monitoring pesticide contamination in various environments (Omidi et al., 2014). Similarly, Nuhu et al. (2012) described a sensitive and accurate method for determining model phenoxy herbicides in water, highlighting the importance of monitoring these compounds due to their potential environmental impact (Nuhu et al., 2012).

Soil Interaction and Herbicide Resistance

Understanding the interaction of 2-(2-Methylphenoxy)acetic acid derivatives with soil and its effects on agriculture is crucial. Paszko et al. (2016) provided a comprehensive review of the adsorption and degradation rates of phenoxyalkanoic acid herbicides in soils, assessing their potential for groundwater contamination. This study is crucial for understanding the environmental impact and guiding proper agricultural practices (Paszko et al., 2016). Jugulam et al. (2014) investigated the introgression of phenoxy herbicide resistance from wild radish to cultivated radish, shedding light on the genetic implications of herbicide use in crop management (Jugulam et al., 2014).

Potential in Pharmacology and Medicine

While the primary use of 2-(2-Methylphenoxy)acetic acid derivatives is in agriculture, there's also interest in their potential pharmacological applications. Dahiya et al. (2006) synthesized a series of new 2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acids and peptides and evaluated them for antibacterial and antifungal activities, revealing the compound's potential in developing new antimicrobial agents (Dahiya et al., 2006).

Safety And Hazards

2-(2-Methylphenoxy)acetic acid is considered hazardous. It can cause skin and eye irritation, and may cause respiratory irritation . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use only in well-ventilated areas .

properties

IUPAC Name

2-(2-methylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-7-4-2-3-5-8(7)12-6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVXBRUGKLCUMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9041441
Record name (2-Methylphenoxy)acetic acid
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methylphenoxy)acetic acid

CAS RN

1878-49-5, 67649-70-1
Record name (2-Methylphenoxy)acetic acid
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Record name 2-(2-Methylphenoxy)acetic acid
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Record name Acetic acid, 2-(methylphenoxy)-
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Record name 1878-49-5
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Record name (2-Methylphenoxy)acetic acid
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Record name o-tolyloxyacetic acid
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Record name 2-(2-METHYLPHENOXY)ACETIC ACID
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Synthesis routes and methods

Procedure details

To a stirred solution of o-cresol (200 mg, 1.85 mmol) in MeCN (5 mL) was added ethyl bromoacetate (461 mg, 2.78 mmol) and K2CO3 (766 mg, 5.55 mmol). The mixture was stirred at 80° C. for 4 hours. The mixture was filtered and the filtrate concentrated. NaOH (150 mg, 3.70 mmol) and H2O/EtOH (1:1, 10 mL) was then added to the mixture and the mixture stirred at 50° C. for 4 hours. After cooling, the mixture was acidified by adding 1M HCl then extracted with ethyl acetate (2×30 mL). The combined organic extracts were washed with brine (30 mL), dried over anhydrous Na2SO4 and concentrated. The residue was used directly in the next step without further purification.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
461 mg
Type
reactant
Reaction Step One
Name
Quantity
766 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mg
Type
reactant
Reaction Step Two
Name
H2O EtOH
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
YHE Mohammed, VH Malojirao, P Thirusangu… - European journal of …, 2018 - Elsevier
Tumor microenvironment is a complex multistep event which involves several hallmarks that transform the normal cell into cancerous cell. Designing the novel antagonistic molecule to …
Number of citations: 27 www.sciencedirect.com
G Zhao, T Yu, R Wang, X Wang, Y Jing - Bioorganic & medicinal chemistry, 2005 - Elsevier
Ethacrynic acid (EA) is a glutathione-s-transferase π (GSTP1-1) inhibitor. Fifteen of EA analogues were designed and synthesized and their inhibition on GSTP1-1 activity was tested in …
Number of citations: 51 www.sciencedirect.com

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